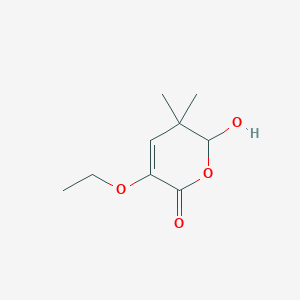
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester is a complex organic compound with a unique structure that includes a carbonic acid ester and a benzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester typically involves esterification reactions. One common method is the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of acyl chlorides or acid anhydrides with alcohols . These reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as DBSA (p-dodecylbenzenesulfonic acid) can also enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as Grignard reagents.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Tertiary alcohols or other substituted products.
Applications De Recherche Scientifique
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active compounds that interact with specific pathways in the body. The benzoyl group may also play a role in modulating the activity of these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the benzoyl group.
Methyl butanoate: Another ester with a different alkyl group and simpler structure.
Uniqueness
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester is unique due to its complex structure, which includes both a carbonic acid ester and a benzoyl group.
Propriétés
Numéro CAS |
80468-16-2 |
|---|---|
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] ethyl carbonate |
InChI |
InChI=1S/C21H25NO4/c1-6-25-20(24)26-18-10-8-7-9-17(18)22(5)19(23)15-11-13-16(14-12-15)21(2,3)4/h7-14H,6H2,1-5H3 |
Clé InChI |
XMUBYMGNXWIGKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)








